molecular formula C6H13N3O2 B13874814 2-Hydrazinyl-1-morpholin-4-ylethanone

2-Hydrazinyl-1-morpholin-4-ylethanone

Cat. No.: B13874814
M. Wt: 159.19 g/mol
InChI Key: GETZLOKJZSNTFE-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-morpholin-4-ylethanone is an organic compound that features both hydrazine and morpholine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-morpholin-4-ylethanone typically involves the reaction of hydrazine with a morpholine derivative. One common method involves the reaction of morpholine with an appropriate acyl hydrazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1-morpholin-4-ylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazine and morpholine groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-Hydrazinyl-1-morpholin-4-ylethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-morpholin-4-ylethanone involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The morpholine group may enhance the compound’s solubility and facilitate its transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinyl-1-piperidin-4-ylethanone: Similar structure but with a piperidine ring instead of morpholine.

    2-Hydrazinyl-1-pyrrolidin-4-ylethanone: Contains a pyrrolidine ring.

    2-Hydrazinyl-1-thiomorpholin-4-ylethanone: Features a thiomorpholine ring.

Uniqueness

2-Hydrazinyl-1-morpholin-4-ylethanone is unique due to the presence of both hydrazine and morpholine groups, which confer distinct chemical reactivity and biological activity. The morpholine ring enhances the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.

Properties

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

IUPAC Name

2-hydrazinyl-1-morpholin-4-ylethanone

InChI

InChI=1S/C6H13N3O2/c7-8-5-6(10)9-1-3-11-4-2-9/h8H,1-5,7H2

InChI Key

GETZLOKJZSNTFE-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CNN

Origin of Product

United States

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